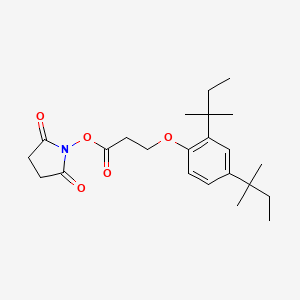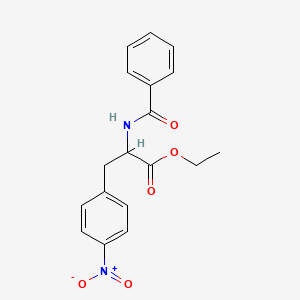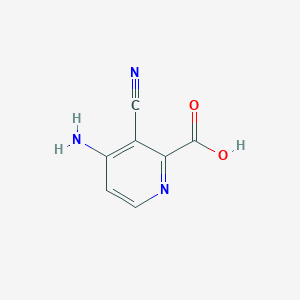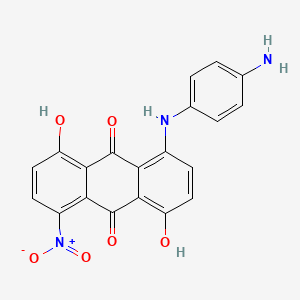
1-(4-Aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of anthracene derivatives followed by amination and hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diaminoanthracene derivatives.
科学研究应用
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in redox reactions, interact with enzymes, and bind to specific receptors. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
4-Aminophenol: Shares the amino and hydroxyl functional groups but lacks the anthracene core.
1,4-Dihydroxyanthraquinone: Contains the anthracene core and hydroxyl groups but lacks the amino and nitro groups.
5-Nitroanthranilic Acid: Contains the nitro group and an aromatic ring but lacks the anthracene core and hydroxyl groups.
Uniqueness
1-((4-Aminophenyl)amino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is unique due to its combination of functional groups and the anthracene core, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
89455-26-5 |
|---|---|
分子式 |
C20H13N3O6 |
分子量 |
391.3 g/mol |
IUPAC 名称 |
1-(4-aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)18-14(25)8-6-12(23(28)29)16(18)20(17)27/h1-8,22,24-25H,21H2 |
InChI 键 |
BIUGHZURYVXNTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


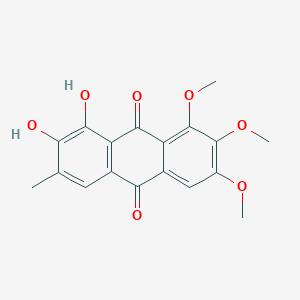
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
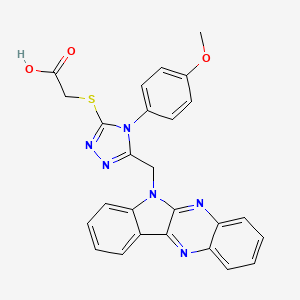



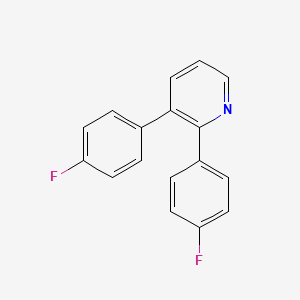
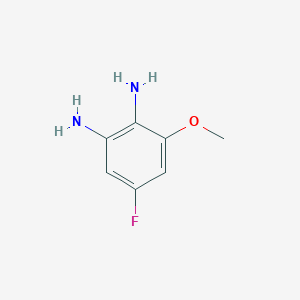
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
